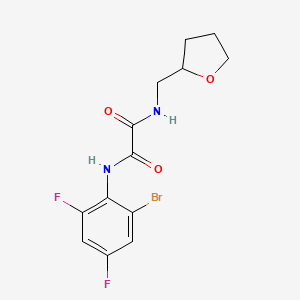
N-(2-bromo-4,6-difluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
Vue d'ensemble
Description
N-(2-bromo-4,6-difluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as BDF-8634, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its ability to selectively inhibit the activity of a specific protein, making it a valuable tool for studying the role of this protein in various biological processes.
Mécanisme D'action
N-(2-bromo-4,6-difluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide works by binding to the active site of CaMKII, preventing it from carrying out its normal functions. This inhibition is reversible, meaning that the protein can regain its normal activity once the compound is removed. This mechanism of action is highly specific, as N-(2-bromo-4,6-difluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide does not inhibit the activity of other related proteins.
Biochemical and Physiological Effects:
The selective inhibition of CaMKII by N-(2-bromo-4,6-difluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to have various biochemical and physiological effects. For example, studies have demonstrated that this compound can alter the activity of ion channels and receptors in the brain, leading to changes in neuronal signaling and synaptic plasticity. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to have potential therapeutic effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-bromo-4,6-difluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide in lab experiments is its high specificity for CaMKII. This allows researchers to selectively target this protein without affecting other related proteins. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is reversible, meaning that researchers can control the duration of CaMKII inhibition. However, one limitation of using N-(2-bromo-4,6-difluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is that it can be difficult to synthesize and may not be readily available for all researchers.
Orientations Futures
There are many potential future directions for research involving N-(2-bromo-4,6-difluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. One area of interest is the role of CaMKII in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers may investigate the potential therapeutic effects of N-(2-bromo-4,6-difluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide in animal models of these disorders. Another potential direction is the development of new compounds that are similar to N-(2-bromo-4,6-difluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide but have improved properties, such as increased potency or better solubility. Overall, N-(2-bromo-4,6-difluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has the potential to be a valuable tool for studying the role of CaMKII in various biological processes and may have important therapeutic implications for neurological disorders.
Applications De Recherche Scientifique
N-(2-bromo-4,6-difluorophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. This compound has been shown to selectively inhibit the activity of a protein known as CaMKII, which is involved in various aspects of neuronal signaling and synaptic plasticity. By selectively inhibiting this protein, researchers can study the specific role that CaMKII plays in these processes.
Propriétés
IUPAC Name |
N'-(2-bromo-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrF2N2O3/c14-9-4-7(15)5-10(16)11(9)18-13(20)12(19)17-6-8-2-1-3-21-8/h4-5,8H,1-3,6H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHQHYOQKMXVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=C(C=C(C=C2Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-bromo-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B4395202.png)


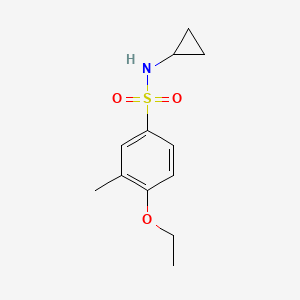
![N-[2-(1-azepanylcarbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4395244.png)
![{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4395249.png)
![2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4395253.png)
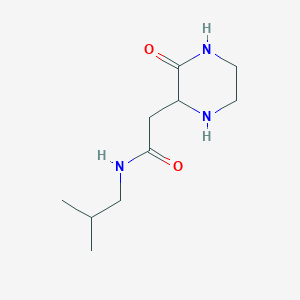

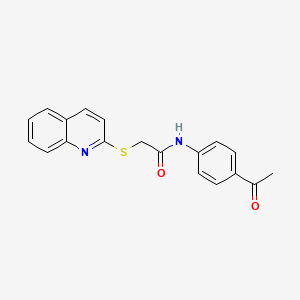
![(3-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4395283.png)
![1-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4395291.png)
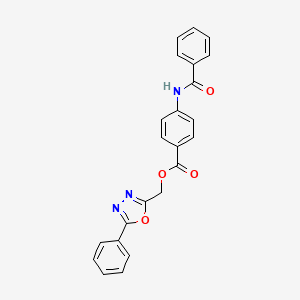
![3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4395300.png)